molecular formula C9H6ClNO3S B213046 2-(2,4-Dinitrophenylhydrazono)propionic acid CAS No. 790-12-5

2-(2,4-Dinitrophenylhydrazono)propionic acid

Cat. No.: B213046
CAS No.: 790-12-5
M. Wt: 268.18 g/mol
InChI Key: CVWXLIFTNILJFS-YHYXMXQVSA-N
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Description

2-(2,4-Dinitrophenylhydrazono)propionic acid is an organic compound characterized by the presence of a hydrazone group attached to a propionic acid moiety. This compound is known for its distinctive chemical structure, which includes two nitro groups on the phenyl ring, making it a valuable reagent in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenylhydrazono)propionic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with pyruvic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The process involves the formation of a hydrazone linkage between the hydrazine and the carbonyl group of pyruvic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenylhydrazono)propionic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dinitrophenylhydrazono)propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenylhydrazono)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of nitro groups enhances its reactivity, allowing it to participate in redox reactions and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dinitrophenyl)hydrazine: Shares the hydrazine moiety but lacks the propionic acid group.

    2,4-Dinitrophenylhydrazone: Similar structure but different functional groups.

    2,4-Dinitrophenylhydrazine hydrochloride: A salt form with different solubility properties.

Uniqueness

2-(2,4-Dinitrophenylhydrazono)propionic acid is unique due to the presence of both the hydrazone and propionic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O6/c1-5(9(14)15)10-11-7-3-2-6(12(16)17)4-8(7)13(18)19/h2-4,11H,1H3,(H,14,15)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWXLIFTNILJFS-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031334
Record name 2-[(Z)-2,4-dinitro-phenylhydrazono]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-12-5, 20724-92-9
Record name NSC407330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Z)-2,4-dinitro-phenylhydrazono]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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